molecular formula C6H7NO2 B053368 1-(5-Methyloxazol-2-yl)ethanone CAS No. 116139-23-2

1-(5-Methyloxazol-2-yl)ethanone

Cat. No. B053368
CAS RN: 116139-23-2
M. Wt: 125.13 g/mol
InChI Key: JIAUNLURFCBFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyloxazol-2-yl)ethanone, also known as Moxalone, is a chemical compound that belongs to the oxazole family. It is a colorless liquid with a sweet, floral odor and is commonly used in the synthesis of various organic compounds. The purpose of

Mechanism of Action

The mechanism of action of 1-(5-Methyloxazol-2-yl)ethanone is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to its electron-rich oxazole ring. It has also been shown to exhibit antimicrobial activity against certain bacterial strains.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to exhibit moderate toxicity in animal studies. It is also known to be a skin irritant and can cause respiratory irritation if inhaled.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Methyloxazol-2-yl)ethanone in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of various organic compounds. However, its toxicity and potential for skin and respiratory irritation make it difficult to handle in large quantities.

Future Directions

The future directions for 1-(5-Methyloxazol-2-yl)ethanone research include further exploration of its chemical properties and potential applications. Additionally, more research is needed to understand its mechanism of action and potential toxicity. It may also be useful to investigate its potential as an antimicrobial agent or in other biological applications.

Synthesis Methods

The synthesis of 1-(5-Methyloxazol-2-yl)ethanone involves the reaction of 2-amino-5-methyl oxazole with acetic anhydride in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified through distillation or recrystallization. The yield of this synthesis method is typically high, and the purity of the final product can be controlled by adjusting the reaction conditions.

Scientific Research Applications

1-(5-Methyloxazol-2-yl)ethanone has been widely used in scientific research for its unique chemical properties. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in analytical chemistry for the detection of certain compounds, such as aldehydes and ketones.

properties

CAS RN

116139-23-2

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(5-methyl-1,3-oxazol-2-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3

InChI Key

JIAUNLURFCBFPX-UHFFFAOYSA-N

SMILES

CC1=CN=C(O1)C(=O)C

Canonical SMILES

CC1=CN=C(O1)C(=O)C

Origin of Product

United States

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